molecular formula C27H44O B14782868 3b-Cholesta-5,24-dien-3-ol

3b-Cholesta-5,24-dien-3-ol

Cat. No.: B14782868
M. Wt: 384.6 g/mol
InChI Key: AVSXSVCZWQODGV-WEWVNJLASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Desmosterol can be synthesized through various chemical routes. One common method involves the reduction of 24-dehydrocholesterol using specific catalysts . The synthesis typically requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity.

Industrial Production Methods

In industrial settings, desmosterol is often produced through the extraction from natural sources such as red and brown algae . The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain desmosterol in its pure form .

Chemical Reactions Analysis

Types of Reactions

Desmosterol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxysterols.

    Reduction: Cholesterol.

    Substitution: Substituted sterol derivatives.

Properties

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(10R,13R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

AVSXSVCZWQODGV-WEWVNJLASA-N

Isomeric SMILES

CC(CCC=C(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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